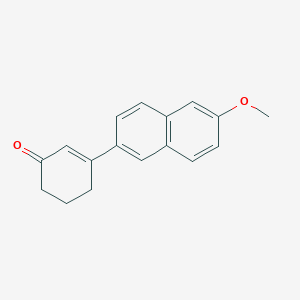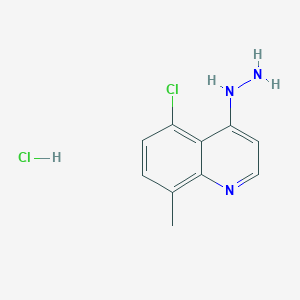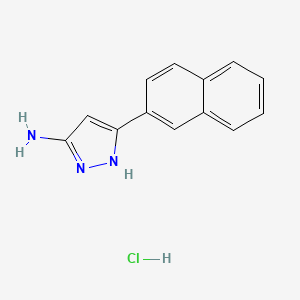![molecular formula C15H8N2O2 B11865826 Indolo[1,2-b][2,7]naphthyridine-6,12-dione CAS No. 88207-32-3](/img/structure/B11865826.png)
Indolo[1,2-b][2,7]naphthyridine-6,12-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indolo[1,2-b][2,7]naphthyridine-6,12-dione is a complex organic compound known for its unique structure and diverse applications in scientific research This compound is characterized by its fused ring system, which includes both indole and naphthyridine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Indolo[1,2-b][2,7]naphthyridine-6,12-dione typically involves multi-step organic reactions. One common method involves the condensation of 3,4-pyridinedicarboxylic anhydride with an appropriate indole derivative under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures (around -78°C to -100°C) to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques such as column chromatography to obtain the compound in large quantities.
化学反応の分析
Types of Reactions
Indolo[1,2-b][2,7]naphthyridine-6,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms in the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can further undergo functionalization to yield a wide range of biologically active compounds .
科学的研究の応用
Indolo[1,2-b][2,7]naphthyridine-6,12-dione has been extensively studied for its applications in:
作用機序
The mechanism of action of Indolo[1,2-b][2,7]naphthyridine-6,12-dione primarily involves its interaction with DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of topoisomerase enzymes, leading to the inhibition of DNA replication and transcription. Additionally, the compound’s ability to undergo redox reactions allows it to generate reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components .
類似化合物との比較
Similar Compounds
Ellipticine: Another indole-based compound known for its anticancer properties.
Mitoxantrone: A synthetic anthraquinone derivative used in cancer treatment.
Pixantrone: A related compound with improved efficacy and reduced cardiotoxicity compared to mitoxantrone.
Uniqueness
Indolo[1,2-b][2,7]naphthyridine-6,12-dione stands out due to its unique fused ring structure, which imparts distinct electronic properties and enhances its ability to interact with biological molecules
特性
CAS番号 |
88207-32-3 |
|---|---|
分子式 |
C15H8N2O2 |
分子量 |
248.24 g/mol |
IUPAC名 |
indolo[1,2-b][2,7]naphthyridine-6,12-dione |
InChI |
InChI=1S/C15H8N2O2/c18-14-10-3-1-2-4-12(10)17-13(14)7-9-5-6-16-8-11(9)15(17)19/h1-8H |
InChIキー |
ZAAVVVZEVRJAKY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC4=C(C=NC=C4)C(=O)N23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


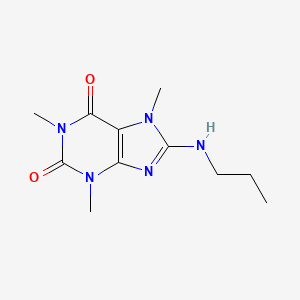
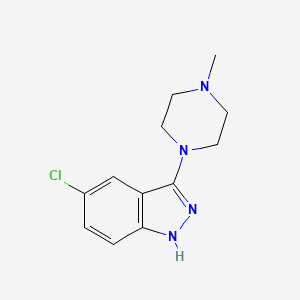

![Ethyl 8H-thiazolo[4,5-G]indole-7-carboxylate](/img/structure/B11865766.png)
![1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine](/img/structure/B11865768.png)

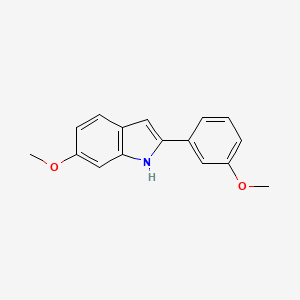
![Isoquinoline, 1-[(2-methoxyphenyl)methyl]-](/img/structure/B11865789.png)
